

Solubility of 5-Bromo-2-isopropoxyaniline in organic solvents

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **5-Bromo-2-isopropoxyaniline**

Cat. No.: **B1517551**

[Get Quote](#)

An In-depth Technical Guide to the Solubility of **5-Bromo-2-isopropoxyaniline** in Organic Solvents

Executive Summary

5-Bromo-2-isopropoxyaniline is a substituted aniline derivative of increasing interest in synthetic and medicinal chemistry. Its utility as a building block in the development of novel chemical entities is contingent upon a thorough understanding of its fundamental physicochemical properties, chief among them being its solubility in various organic solvents. This technical guide addresses the notable absence of comprehensive, publicly available quantitative solubility data for this compound. Instead of merely reporting existing data, this document serves as a predictive framework and a practical methodological resource. By analyzing the molecule's structural attributes, we infer its solubility profile based on the principles of intermolecular forces. Furthermore, we provide detailed, self-validating experimental protocols for the precise, quantitative determination of its solubility, empowering researchers, scientists, and drug development professionals to generate reliable data tailored to their specific applications.

Introduction to 5-Bromo-2-isopropoxyaniline

5-Bromo-2-isopropoxyaniline is an aromatic amine whose molecular architecture is distinguished by a bromine atom and an isopropoxy group on the aniline ring. This combination of functional groups imparts a unique electronic and steric profile, making it a valuable intermediate in the synthesis of complex organic molecules, including active pharmaceutical

ingredients (APIs) and agrochemicals. A precise understanding of its solubility is a critical prerequisite for optimizing reaction conditions, developing robust purification and crystallization protocols, and formulating final products.

Table 1: Chemical Identity and Key Properties of **5-Bromo-2-isopropoxyaniline**

Property	Value	Source
IUPAC Name	5-bromo-2-propan-2- yloxyaniline	[1]
CAS Number	1019442-22-8	[2]
Molecular Formula	C ₉ H ₁₂ BrNO	[1]
Molecular Weight	230.10 g/mol	[1]
Predicted XlogP	2.7	[1]
Hydrogen Bond Donors	1 (from -NH ₂)	[3]
Hydrogen Bond Acceptors	2 (from -N and -O-)	[3]

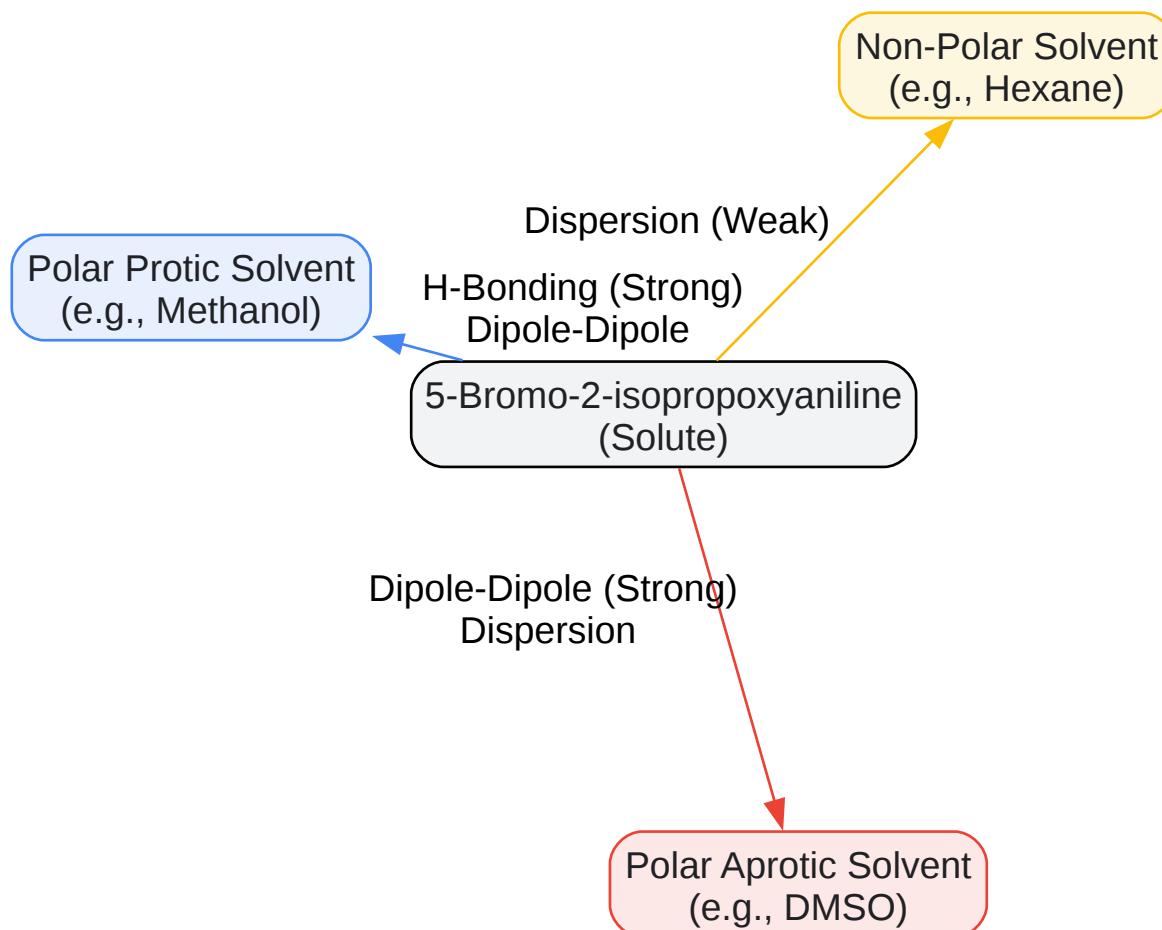
The Role of Molecular Structure in Solubility

The solubility of a solute in a given solvent is governed by the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules.[\[4\]](#) The principle of "like dissolves like" provides a foundational predictive tool, suggesting that solubility is maximized when the intermolecular interactions of the solute and solvent are similar.[\[5\]](#) The structure of **5-Bromo-2-isopropoxyaniline** offers several key features that dictate these interactions:

- Amino Group (-NH₂): The primary amine is a polar functional group capable of acting as a hydrogen bond donor. This facilitates strong interactions with polar protic solvents (e.g., alcohols).[\[6\]](#)
- Isopropoxy Group (-OCH(CH₃)₂): The ether oxygen atom can act as a hydrogen bond acceptor. The bulky, non-polar isopropyl moiety contributes to the molecule's lipophilicity and can engage in van der Waals (specifically, London dispersion) forces with non-polar solvents.[\[7\]](#)

- Aromatic Ring: The benzene ring is largely non-polar and contributes to solubility in solvents with similar aromatic character (e.g., toluene) through π - π stacking and dispersion forces.[8]
- Bromine Atom (-Br): As a large, polarizable atom, bromine enhances London dispersion forces and contributes to the molecule's overall molecular weight and density.[9]

The predicted XlogP value of 2.7 suggests a moderate degree of lipophilicity, indicating that the compound will not be highly soluble in water but will have favorable interactions with a range of organic solvents.[1]


Predicted Solubility Profile in Common Organic Solvents

Based on the structural analysis, a qualitative solubility profile for **5-Bromo-2-isopropoxyaniline** can be predicted. This serves as an essential starting point for solvent selection in experimental design.

Table 2: Predicted Qualitative Solubility of **5-Bromo-2-isopropoxyaniline**

Solvent Class	Example Solvents	Key Solute-Solvent Interactions	Predicted Solubility
Polar Protic	Methanol, Ethanol	Hydrogen Bonding, Dipole-Dipole	Moderate to High
Polar Aprotic	DMSO, DMF, Acetonitrile	Dipole-Dipole, Dispersion	High
Moderately Polar	Dichloromethane, Ethyl Acetate	Dipole-Dipole, Dispersion	High
Non-Polar Aromatic	Toluene, Benzene	Dispersion, π - π Stacking	Moderate
Non-Polar Aliphatic	Hexane, Heptane	Dispersion	Low

The following diagram illustrates the primary intermolecular forces at play between **5-Bromo-2-isopropoxyaniline** and different solvent classes.

[Click to download full resolution via product page](#)

Caption: Intermolecular forces governing solubility.

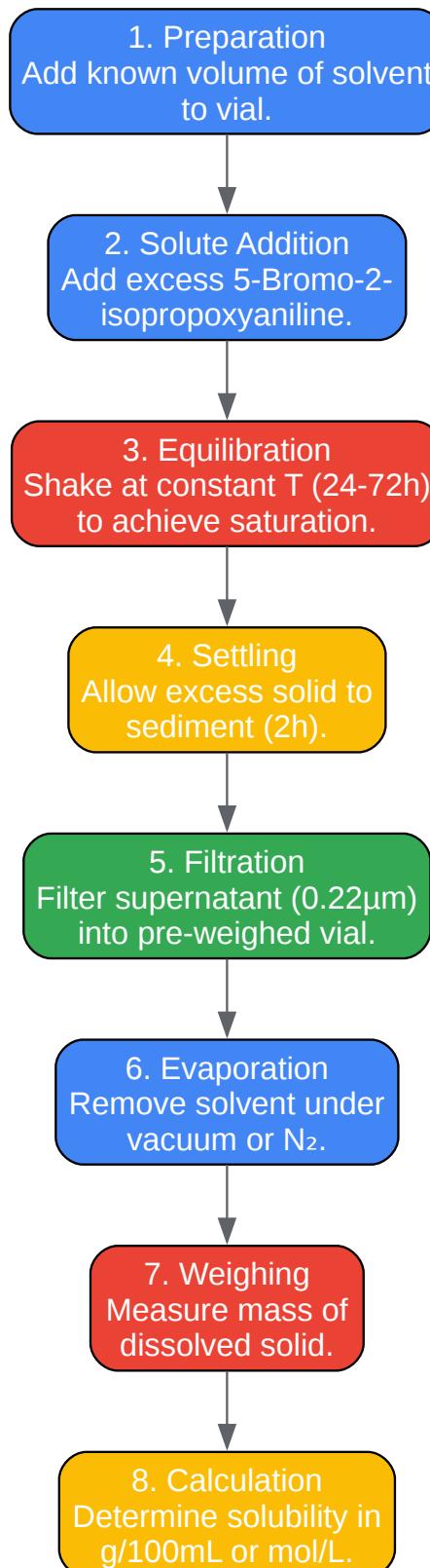
Standardized Protocol for Quantitative Solubility Determination

To move from prediction to precise quantification, a robust experimental methodology is required. The isothermal gravimetric method is a gold-standard technique that is reliable, straightforward, and provides direct measurement of solubility.[\[10\]](#)

Isothermal Gravimetric Method

Objective: To determine the equilibrium solubility of **5-Bromo-2-isopropoxyaniline** in a selected organic solvent at a constant temperature (e.g., 25 °C).

Materials:


- **5-Bromo-2-isopropoxyaniline** (analytical grade)
- Selected organic solvent (HPLC grade)
- Thermostatic shaker or orbital incubator
- Analytical balance (readable to 0.1 mg)
- Glass vials with screw caps (e.g., 10 mL)
- Volumetric flasks
- Syringe filters (0.22 µm, PTFE or other solvent-compatible material)
- Drying oven

Protocol:

- Preparation: Pre-weigh and label several glass vials.
- Solvent Addition: Add a precise volume (e.g., 5.00 mL) of the chosen organic solvent to each vial.
- Solute Addition: Add an excess amount of **5-Bromo-2-isopropoxyaniline** to each vial. The key is to ensure a visible amount of undissolved solid remains after equilibration, confirming that the solution is saturated.
- Equilibration: Securely cap the vials and place them in a thermostatic shaker set to the desired temperature (e.g., $25\text{ }^{\circ}\text{C} \pm 0.1\text{ }^{\circ}\text{C}$). Allow the mixture to equilibrate for a minimum of 24 hours. A longer period (48-72 hours) is recommended to ensure equilibrium is fully reached, especially for viscous solvents. Causality Check: This step is critical to ensure the measured solubility represents the true thermodynamic equilibrium, not a kinetically trapped supersaturated or undersaturated state.
- Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to let the excess solid settle.

- Sample Withdrawal and Filtration: Carefully withdraw a known volume of the supernatant (e.g., 2.00 mL) using a volumetric pipette. Immediately filter the solution through a 0.22 μ m syringe filter into a pre-weighed vial. Causality Check: Filtration is a mandatory step to remove all undissolved microscopic solid particles, which would otherwise lead to a significant overestimation of solubility.
- Solvent Evaporation: Place the vial containing the filtered saturated solution in a drying oven under a gentle stream of nitrogen or under vacuum at a temperature sufficient to evaporate the solvent without degrading the solute (e.g., 40-50 °C).
- Mass Determination: Once the solvent is completely evaporated and the vial has cooled to room temperature in a desiccator, weigh the vial. The difference between this final mass and the initial mass of the empty vial gives the mass of the dissolved **5-Bromo-2-isopropoxyaniline**.
- Calculation: Calculate the solubility using the following formula: Solubility (g/100 mL) = (Mass of dissolved solute (g) / Volume of aliquot taken (mL)) * 100

The diagram below outlines the logical workflow for this gravimetric determination.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for gravimetric solubility determination.

Safety and Handling Considerations

While a specific safety data sheet (SDS) for **5-Bromo-2-isopropoxyaniline** may not be widely available, it should be handled with the care afforded to other substituted anilines. Aromatic amines as a class can be harmful if swallowed, inhaled, or in contact with skin.[11] Standard laboratory safety practices should be strictly followed:

- Handle the compound in a well-ventilated fume hood.[12]
- Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[11]
- Avoid creating and inhaling dust.
- Wash hands thoroughly after handling.[13]

Conclusion

5-Bromo-2-isopropoxyaniline presents a solubility profile governed by a balance of hydrogen bonding, dipole-dipole interactions, and London dispersion forces. It is predicted to be highly soluble in polar aprotic and moderately polar solvents, with moderate solubility in polar protic and non-polar aromatic solvents, and low solubility in non-polar aliphatic solvents. This guide provides the theoretical foundation for understanding these characteristics and, more importantly, offers a detailed, actionable protocol for their precise experimental determination. The generation of such fundamental data is an indispensable step in unlocking the full potential of this versatile chemical intermediate in research and development.

References

- Xu, S., Ogi, S., Sugiyasu, K., Sumi, S., Kobayashi, Y., & Takeuchi, M. (2014). Conductive poly(2,5-substituted aniline)s highly soluble both in water and organic solvents. *Journal of Nanoscience and Nanotechnology*, 14(6), 4449–4454.
- EMBIBE. (2023). Test for Amines: Check Solubility and Litmus Test, Hinsberg Test.
- PubChemLite. (n.d.). **5-bromo-2-isopropoxyaniline** (C9H12BrNO).
- ResearchGate. (n.d.). Solubility experiments of aniline tetramer in different solvents.
- Moorpark College. (n.d.). Experiment 13 – Properties of Amines and Amides.
- BYJU'S. (n.d.). Test for Amino Groups.
- Scribd. (n.d.). Chemistry Practical For Class 12th.

- Open Oregon Educational Resources. (n.d.). 3.1 Intermolecular Forces – Introductory Organic Chemistry.
- Saskoer.ca. (n.d.). 2.4. Effects of Intermolecular Forces – Introduction to Organic Chemistry.
- SlideShare. (n.d.). Exp 3 Identification of amine.
- PubChem. (n.d.). 3-Bromo-5-fluoro-2-(propan-2-yloxy)aniline.
- PubChem. (n.d.). 5-Bromo-2-(2-bromo-1,1-difluoroethoxy)aniline.
- Chemistry LibreTexts. (2021). 2.6: Intermolecular Force and Physical Properties of Organic Compounds.
- Vedantu. (n.d.). Aniline is soluble in which of the following organic class 12 chemistry CBSE.
- University of British Columbia. (n.d.). 5.1 Intermolecular Forces - Chemical Bonding and Organic Chemistry.
- PubChemLite. (n.d.). 5-bromo-2-(prop-2-en-1-yloxy)aniline (C9H10BrNO).
- PubChem. (n.d.). 5-Bromo-2-fluoroaniline.
- OpenStax. (2019). 10.1 Intermolecular Forces - Chemistry 2e.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. PubChemLite - 5-bromo-2-isopropoxyaniline (C9H12BrNO) [pubchemlite.lcsb.uni.lu]
- 2. buildingblock.bocsci.com [buildingblock.bocsci.com]
- 3. 3-Bromo-5-fluoro-2-(propan-2-yloxy)aniline | C9H11BrFNO | CID 43243981 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2.4. Effects of Intermolecular Forces – Introduction to Organic Chemistry [saskoer.ca]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. alrasheedcol.edu.iq [alrasheedcol.edu.iq]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Aniline is soluble in which of the following organic class 12 chemistry CBSE [vedantu.com]
- 9. 5.1 Intermolecular Forces – Chemical Bonding and Organic Chemistry [openintrochemistry.pressbooks.tru.ca]
- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. tcichemicals.com [tcichemicals.com]
- 12. spectrumchemical.com [spectrumchemical.com]
- 13. fishersci.com [fishersci.com]
- To cite this document: BenchChem. [Solubility of 5-Bromo-2-isopropoxyaniline in organic solvents]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1517551#solubility-of-5-bromo-2-isopropoxyaniline-in-organic-solvents\]](https://www.benchchem.com/product/b1517551#solubility-of-5-bromo-2-isopropoxyaniline-in-organic-solvents)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com